molecular formula C14H8N2O2S2 B7949113 1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione

1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione

Cat. No.: B7949113
M. Wt: 300.4 g/mol
InChI Key: YIUHGBNJJRTMIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione involves the reaction of thiophene derivatives with pyrrole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions include maintaining a temperature range of 50-100°C and using solvents such as dimethylformamide or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels. The use of high-performance liquid chromatography (HPLC) is common in the purification process to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the thiophene rings are replaced with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted thiophene derivatives.

Scientific Research Applications

1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of organic semiconductors and conductive polymers.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved include the modulation of oxidative stress and the inhibition of certain enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione: is similar to other thiophene-based compounds such as and .

Uniqueness

The uniqueness of this compound lies in its specific arrangement of thiophene rings and pyrrole core, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

IUPAC Name

1,4-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2S2/c17-13-9-10(12(16-13)8-4-2-6-20-8)14(18)15-11(9)7-3-1-5-19-7/h1-6H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUHGBNJJRTMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C3C(=C(NC3=O)C4=CC=CS4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=C3C(=C(NC3=O)C4=CC=CS4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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